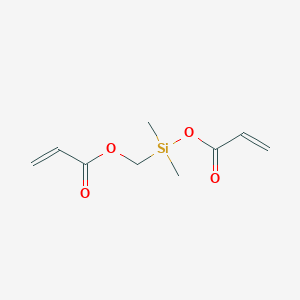
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester typically involves the esterification of 2-propenoic acid with a silylating agent. One common method is the reaction of 2-propenoic acid with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product.
化学反应分析
Types of Reactions
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, yielding 2-propenoic acid and dimethylsilanol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: 2-Propenoic acid and dimethylsilanol.
Polymerization: Poly(this compound).
Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
科学研究应用
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and copolymers, for coatings, adhesives, and sealants.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and functionalized silanes.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical coatings due to its biocompatibility and functionalizability.
Industry: Employed in the production of specialty chemicals and as a precursor for the synthesis of other silyl esters.
作用机制
The mechanism of action of 2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester involves its ability to undergo polymerization and hydrolysis. The ester bond is susceptible to nucleophilic attack, leading to hydrolysis and the release of 2-propenoic acid and dimethylsilanol. In polymerization reactions, the double bond in the propenoic acid moiety participates in free radical polymerization, forming long polymer chains.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-propenyl ester:
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester:
Uniqueness
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester is unique due to the presence of the silyl ester group, which imparts distinct chemical reactivity and potential for functionalization. This makes it valuable in applications requiring specific chemical modifications and properties.
属性
CAS 编号 |
42408-13-9 |
|---|---|
分子式 |
C9H14O4Si |
分子量 |
214.29 g/mol |
IUPAC 名称 |
[dimethyl(prop-2-enoyloxy)silyl]methyl prop-2-enoate |
InChI |
InChI=1S/C9H14O4Si/c1-5-8(10)12-7-14(3,4)13-9(11)6-2/h5-6H,1-2,7H2,3-4H3 |
InChI 键 |
MMWHKIZPIXENRV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(COC(=O)C=C)OC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
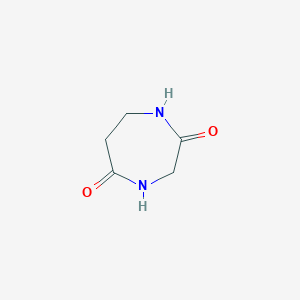
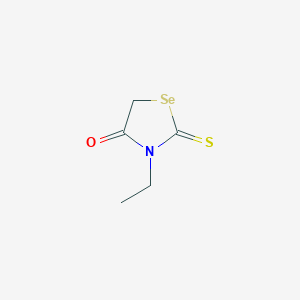

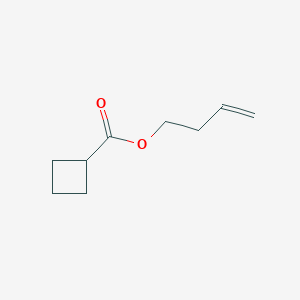
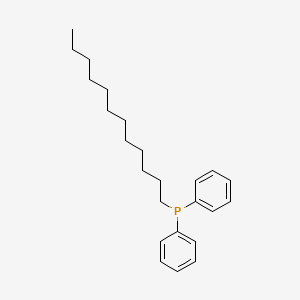
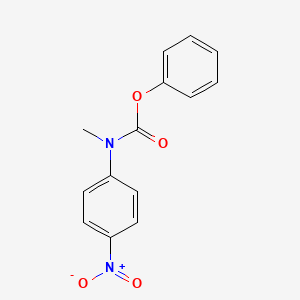
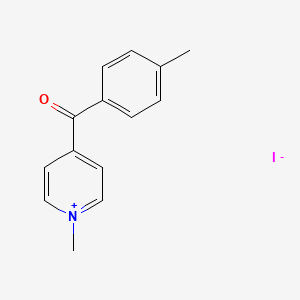
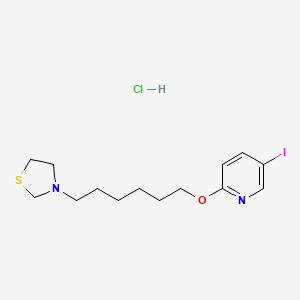
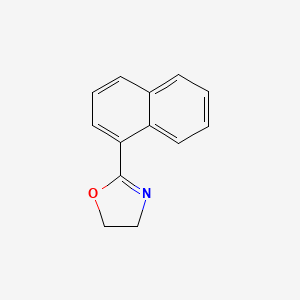
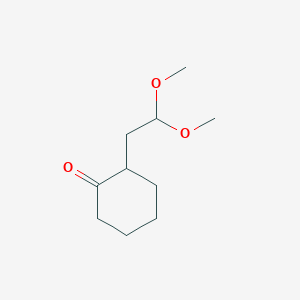
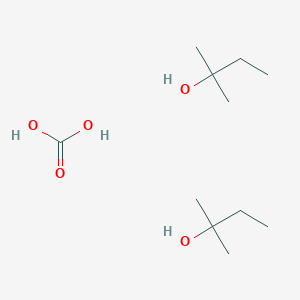
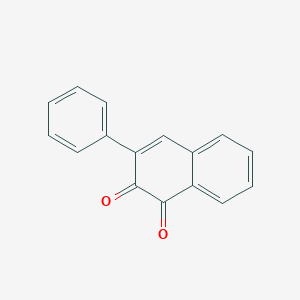
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
